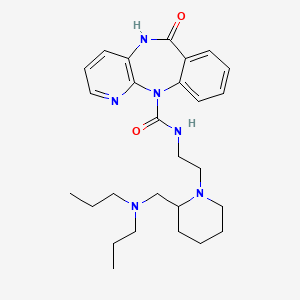

AF-DX 384

概要

科学的研究の応用

AF-DX 384 has several scientific research applications:

Neuroscience: It is used to study the distribution and function of muscarinic acetylcholine receptors in the brain.

Behavioral Studies: The compound is used in animal models to study the effects of muscarinic receptor antagonism on behavior and cognition.

Drug Development: This compound serves as a lead compound for the development of new drugs targeting muscarinic receptors.

作用機序

AF-DX 384は、ムスカリン性アセチルコリン受容体のM2およびM4サブタイプに選択的に結合することで、その効果を発揮します。 拮抗薬として作用することで、これらの受容体におけるアセチルコリンの作用を遮断し、アセチルコリン結合によって通常は活性化される下流のシグナル伝達経路を阻止します . この遮断は、神経伝達や認知機能を含むさまざまな生理学的プロセスを調節することができます .

類似の化合物との比較

This compoundは、M2およびM4ムスカリン性アセチルコリン受容体に対する高い選択性においてユニークです。類似の化合物には以下が含まれます。

ピレンゼピン: ムスカリン性受容体のM1サブタイプに選択的です.

AF-DX 116: さまざまな選択性プロファイルを備えた、別のムスカリン性受容体拮抗薬です.

スコポラミン: さまざまな研究および臨床用途で使用される、非選択的ムスカリン性拮抗薬です.

これらの化合物と比較して、this compoundのM2およびM4受容体に対する選択性は、これらの受容体サブタイプが脳で果たす特定の役割を研究する際に特に役立ちます .

生化学分析

Biochemical Properties

N-[2-[2-[(Dipropylamino)methyl]-1-piperidinyl]ethyl]-5,6-dihydro-6-oxo-11H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide acts as a selective antagonist of the muscarinic acetylcholine receptors, specifically targeting the M2 and M4 subtypes . The compound binds to these receptors with high affinity, inhibiting the action of endogenous acetylcholine. The binding affinity (Kd values) for the M2 and M4 receptors are 1 nM and 2.2 nM, respectively . This selective inhibition is crucial for studying the physiological and pathological roles of these receptors in various tissues, particularly in the central nervous system .

Cellular Effects

N-[2-[2-[(Dipropylamino)methyl]-1-piperidinyl]ethyl]-5,6-dihydro-6-oxo-11H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide influences cellular processes by blocking the muscarinic acetylcholine receptors, thereby inhibiting acetylcholine-mediated signaling pathways . This inhibition affects various cellular functions, including cell signaling, gene expression, and cellular metabolism. For instance, in neurons, the blockade of M2 and M4 receptors can modulate neurotransmitter release, impacting synaptic plasticity and neuronal excitability . Additionally, the compound has been shown to influence the resting membrane potential and input resistance in cholinergic neurons, leading to changes in neural activity .

Molecular Mechanism

The molecular mechanism of action of N-[2-[2-[(Dipropylamino)methyl]-1-piperidinyl]ethyl]-5,6-dihydro-6-oxo-11H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide involves its binding to the muscarinic acetylcholine receptors, specifically the M2 and M4 subtypes . By binding to these receptors, the compound prevents the activation of G-protein coupled signaling pathways that are normally triggered by acetylcholine . This inhibition can lead to a decrease in intracellular calcium levels and reduced activation of downstream signaling cascades, ultimately affecting various cellular functions . The binding domain of the compound partially overlaps with the common allosteric site of the M2 receptor, which may contribute to its high selectivity and potency .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[2-[2-[(Dipropylamino)methyl]-1-piperidinyl]ethyl]-5,6-dihydro-6-oxo-11H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide have been observed to change over time. The compound exhibits low blood-brain barrier permeability, which affects its distribution and duration of action in the central nervous system . Studies have shown that the compound remains stable for extended periods when stored at room temperature, with a shelf life of up to 12 months . Its stability in solution may vary, and it is recommended to prepare and use solutions on the same day to ensure maximum efficacy .

Dosage Effects in Animal Models

In animal models, the effects of N-[2-[2-[(Dipropylamino)methyl]-1-piperidinyl]ethyl]-5,6-dihydro-6-oxo-11H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide vary with different dosages. At lower doses, the compound effectively inhibits the M2 and M4 receptors without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including cardiovascular and neurological disturbances . The threshold for these adverse effects varies depending on the species and experimental conditions, highlighting the importance of careful dose optimization in preclinical studies .

Metabolic Pathways

The metabolic pathways of N-[2-[2-[(Dipropylamino)methyl]-1-piperidinyl]ethyl]-5,6-dihydro-6-oxo-11H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide involve its biotransformation in the liver and other tissues . The compound is metabolized by various enzymes, leading to the formation of several metabolites . These metabolites can be detected in different tissues, including the brain and heart, indicating the compound’s systemic distribution and metabolism . The presence of labeled metabolites in the central nervous system suggests that the compound undergoes significant biotransformation, which may influence its pharmacological effects .

Transport and Distribution

N-[2-[2-[(Dipropylamino)methyl]-1-piperidinyl]ethyl]-5,6-dihydro-6-oxo-11H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide is transported and distributed within cells and tissues through various mechanisms . The compound exhibits low blood-brain barrier permeability, resulting in limited distribution to the central nervous system . It is readily distributed to peripheral tissues, including the heart, liver, and spleen . The compound’s distribution is influenced by its binding to plasma proteins and cellular transporters, which facilitate its uptake and accumulation in specific tissues .

Subcellular Localization

The subcellular localization of N-[2-[2-[(Dipropylamino)methyl]-1-piperidinyl]ethyl]-5,6-dihydro-6-oxo-11H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide is primarily determined by its interaction with the muscarinic acetylcholine receptors . Upon binding to these receptors, the compound is localized to the cell membrane, where it exerts its inhibitory effects . The compound’s localization may also be influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and therapeutic potential .

準備方法

AF-DX 384の合成は、ピリドベンゾジアゼピンコア構造の調製から始まる、いくつかのステップを含みます。合成経路には通常、次のステップが含まれます。

ピリドベンゾジアゼピンコアの形成: これは、適切な前駆体の環化によって、ベンゾジアゼピン環系を形成します。

ピペリジン部分の導入: ピペリジン環は、求核置換反応によって導入されます。

ジプロピルアミノ基の付加: このステップには、ピペリジン窒素のジプロピルアミンによるアルキル化が含まれます。

最終的なカップリング: 最終ステップには、ピペリジン誘導体とピリドベンゾジアゼピンコアをカップリングしてthis compoundを形成することが含まれます.

化学反応の分析

AF-DX 384は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は特定の条件下で酸化され、酸化誘導体の形成につながる可能性があります。

還元: 還元反応は、分子内の官能基を修飾するために実行できます。

置換: 求核置換反応は一般的であり、特にピペリジン窒素に関与します。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、ハロアルカンなどの求核剤が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学研究への応用

This compoundは、いくつかの科学研究への応用があります。

神経科学: 脳におけるムスカリン性アセチルコリン受容体の分布と機能を研究するために使用されます。

薬理学: This compoundは、ムスカリン性受容体の薬理学的特性を調査し、これらの受容体を標的とする新しい治療薬を開発するために使用されます.

類似化合物との比較

AF-DX 384 is unique in its high selectivity for the M2 and M4 muscarinic acetylcholine receptors. Similar compounds include:

Pirenzepine: Selective for the M1 subtype of muscarinic receptors.

AF-DX 116: Another muscarinic receptor antagonist with different selectivity profiles.

Scopolamine: A non-selective muscarinic antagonist used in various research and clinical applications.

Compared to these compounds, this compound’s selectivity for M2 and M4 receptors makes it particularly useful for studying the specific roles of these receptor subtypes in the brain .

特性

IUPAC Name |

N-[2-[2-[(dipropylamino)methyl]piperidin-1-yl]ethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N6O2/c1-3-16-31(17-4-2)20-21-10-7-8-18-32(21)19-15-29-27(35)33-24-13-6-5-11-22(24)26(34)30-23-12-9-14-28-25(23)33/h5-6,9,11-14,21H,3-4,7-8,10,15-20H2,1-2H3,(H,29,35)(H,30,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZDYABXXPZNUCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CC1CCCCN1CCNC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of AF-DX 384?

A1: this compound primarily targets muscarinic M2 receptors. [] It demonstrates a higher affinity for M2 receptors compared to other muscarinic subtypes, such as M1, M3, and M4. [, ]

Q2: How does this compound interact with M2 receptors?

A2: this compound acts as a competitive antagonist at M2 receptors, binding to the receptor and blocking the binding of acetylcholine, the endogenous ligand. [, ] This binding prevents the activation of downstream signaling pathways associated with M2 receptor activation. []

Q3: Does this compound interact with the allosteric site of the M2 receptor?

A3: Research suggests that the binding domain of this compound partially overlaps with the common allosteric site of the M2 receptor protein. [] This interaction contributes to its ability to inhibit [3H]N-methylscopolamine dissociation. []

Q4: What are the downstream effects of this compound binding to M2 receptors?

A5: Binding of this compound to M2 receptors inhibits the typical effects of M2 activation. For instance, in the heart, it can counteract the negative inotropic and chronotropic effects mediated by M2 receptors. [, ] In other tissues, it may modulate acetylcholine release and influence physiological processes regulated by M2 receptor activity. [, , ]

Q5: What is the molecular formula and weight of this compound?

A6: this compound has a molecular formula of C26H35N5O2 and a molecular weight of 449.59 g/mol. []

Q6: Is there information on the material compatibility and stability of this compound?

A6: The provided scientific literature primarily focuses on the pharmacological characterization of this compound. Detailed studies regarding its material compatibility and stability under various conditions are not explicitly addressed.

Q7: How do structural modifications to this compound affect its activity and selectivity?

A8: Research involving the development of hybrid molecules incorporating elements of this compound and the allosteric agent W84 provides insights into structure-activity relationships. [] The addition of the phthalimido moiety from W84 to this compound was found to enhance the allosteric modulation of N-methylscopolamine binding. []

Q8: Has this compound been studied in in vitro and in vivo models?

A10: Yes, this compound has been extensively studied in both in vitro and in vivo models. For instance, it has been used in binding studies with isolated tissues and cell lines expressing muscarinic receptors. [, , , ] In vivo studies have employed this compound to investigate its effects in animal models of various conditions, including diabetic neuropathy, obesity-related hypertension, and cognitive impairment. [, , ]

Q9: What is the toxicological profile of this compound?

A9: While the provided research primarily focuses on the pharmacological characterization of this compound, detailed toxicity data is not explicitly discussed.

Q10: What tools and resources are valuable for research on this compound?

A10: Research on this compound benefits from a range of tools and resources, including:

- Radioligand binding assays: These assays enable the characterization of this compound binding affinity and selectivity for different muscarinic receptor subtypes. [, , , , ]

- In vitro cell culture models: Cell lines expressing specific muscarinic receptor subtypes provide valuable tools for studying the cellular and molecular mechanisms of this compound action. [, ]

- Animal models: Rodent models have been instrumental in investigating the in vivo effects of this compound on various physiological processes and disease states. [, , , , ]

- Quantitative autoradiography: This technique allows for the visualization and quantification of this compound binding sites in specific brain regions. [, , , , ]

Q11: In what species and tissues has this compound binding been studied?

A13: this compound binding has been characterized in various species, including rats, [, , , , , , , , , ] guinea pigs, [, , , ] rabbits, [, ] and humans. [, , , , ] Tissues studied include the brain, [, , , , , , , , , , , , , ] heart, [, , , , ] ileum, [, ] lung fibroblasts, [] and gallbladder smooth muscle. []

Q12: What is the significance of the finding that this compound can inhibit [3H]N-methylscopolamine dissociation?

A14: This finding suggests that this compound may interact allosterically with muscarinic receptors, specifically at a site that influences the binding of other ligands like N-methylscopolamine. [] This allosteric interaction could contribute to the unique pharmacological profile of this compound. [, ]

Q13: What are the implications of the observation that this compound can enhance acetylcholine release in the rat cortex?

A15: This finding indicates that this compound, by blocking inhibitory M2 autoreceptors, can increase acetylcholine release from cholinergic nerve terminals. [] This mechanism might be relevant to its potential therapeutic use in conditions associated with cholinergic hypofunction, such as Alzheimer's disease. [, ]

Q14: How does this compound compare to other muscarinic antagonists in terms of its selectivity profile?

A16: this compound displays a distinct selectivity profile compared to other muscarinic antagonists. While it exhibits high affinity for M2 and M4 receptors, its affinity for M1 and M3 receptors is significantly lower. [, , ] This selectivity profile sets it apart from antagonists like pirenzepine (M1-selective), 4-DAMP (M3-selective), and atropine (non-selective). [, , ]

Q15: What is the significance of identifying muscarinic receptors in human brain microcirculation?

A17: The presence of muscarinic receptors, particularly M2 and M5 subtypes, in human brain microvessels suggests a role for acetylcholine in regulating cortical perfusion and potentially blood-brain barrier permeability. [] Dysfunction of these receptors could have implications in neurodegenerative disorders like Alzheimer’s disease. []

Q16: What insights do studies on the developmental expression of muscarinic receptors provide?

A18: Research indicates that muscarinic receptors are present early during human brain development, with subtypes like M2 showing distinct developmental profiles in different brain regions. [, ] Understanding the ontogeny of these receptors is crucial for elucidating their role in normal brain development and the potential impact of early life exposures to drugs or environmental toxins. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。